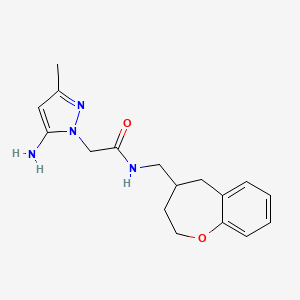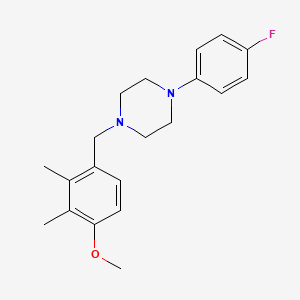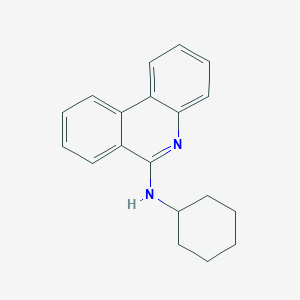![molecular formula C18H24N2O3 B5667415 1'-[(4-methyl-1-piperidinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5667415.png)
1'-[(4-methyl-1-piperidinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro compounds, particularly those containing piperidine and indole moieties, are crucial in medicinal chemistry due to their potential in drug development and various biochemical applications. Their complex structures offer unique interactions with biological targets, making them valuable for synthesizing compounds with desired biological activities (Ghatpande et al., 2020).
Synthesis Analysis
The synthesis of spiro compounds involving piperidine and indole structures can be achieved through various synthetic routes. One approach involves the dialkylation of phenylacetonitrile followed by deprotection and cyclization to yield the desired spiro compounds in significant yields (Xie et al., 2004). Another method employs palladium-catalyzed intramolecular cyclization, highlighting the versatility in achieving the complex spiro[indole-3,4′-piperidin]-2-one system (Freund & Mederski, 2000).
Molecular Structure Analysis
Structural analysis of these compounds reveals significant insights into their conformation and stability, essential for understanding their interaction with biological targets. Crystal structure analyses and computational studies provide valuable information on the spiro compound's configuration and its analogues (Tacke et al., 2003).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical reactions, including cyclizations and transformations, which are critical for modifying their structure and enhancing their biological activities. For instance, one-pot synthesis methods have been developed to efficiently generate spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, showcasing the compounds' versatile reactivity (Zou et al., 2012).
properties
IUPAC Name |
1'-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14-7-9-19(10-8-14)13-20-16-6-3-2-5-15(16)18(17(20)21)22-11-4-12-23-18/h2-3,5-6,14H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYNOCOQUADBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5667332.png)

![1-(2-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5667343.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5667364.png)

![2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B5667393.png)
![N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5667400.png)
![2-[2'-(hydroxymethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5667406.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
![2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667422.png)
![N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)


